Femoxetine

Content Navigation

Inconsistent SAR and efflux pump inhibition data often result from substituting paroxetine for femoxetine. Femoxetine (CAS 59859-58-4), a tertiary amine SSRI, resolves this by providing a structurally precise, reproducible reference standard.

- 5-HT reuptake IC50: 14 nM - ideal for transporter modulator HTS.

- Differential NorA efflux pump inhibition enables non-antibiotic adjuvant research.

- Streamlined synthesis without late-stage N-demethylation, suitable for enantioselective catalysis validation.

Supplied with analytical documentation and global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

serotonin uptake inhibitor; RN given refers to (3R-trans)-isomer

Purity

Package Size

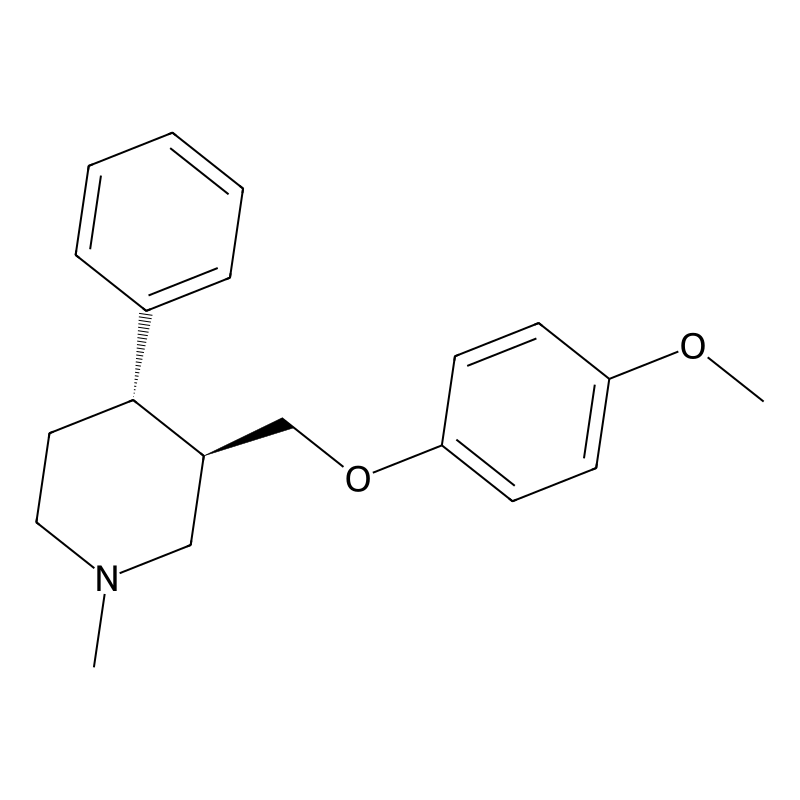

Femoxetine is a highly lipophilic (LogP ~4.0), trans-3,4-disubstituted piperidine derivative and a selective serotonin reuptake inhibitor (SSRI). Characterized by its tertiary amine structure (N-methyl) and a pKa of approximately 9.04, it presents distinct solubility and formulation profiles compared to secondary amine analogs. In scientific procurement, Femoxetine is primarily sourced as a pure reference standard for neuropharmacological benchmarking, a model compound for asymmetric synthesis validation, and a structural probe in antimicrobial efflux pump inhibition studies. Its streamlined synthetic accessibility makes it a reproducible baseline material for advanced laboratory workflows [1].

Substituting Femoxetine with closely related SSRIs like Paroxetine or Fluoxetine compromises structural and functional fidelity in specialized assays. Unlike Paroxetine, which is a secondary amine featuring a para-fluoro phenyl group and a methylenedioxy moiety, Femoxetine is a tertiary amine possessing a methoxy phenoxy group. This N-methyl substitution fundamentally alters the compound's processability by eliminating the need for late-stage N-demethylation during synthesis. Furthermore, in microbiological applications, the specific structural variances between Femoxetine and Paroxetine drive differential inhibition profiles against multidrug efflux pumps (e.g., NorA in Staphylococcus aureus). Utilizing a generic in-class substitute will yield inaccurate structure-activity relationship (SAR) mapping and alter baseline binding kinetics[1].

Synthetic Step Economy

The synthesis of trans-3,4-disubstituted piperidines often requires complex protecting group strategies. The total synthesis of Paroxetine typically necessitates a late-stage N-demethylation step (often via a carbamate intermediate) to convert a tertiary amine precursor into the final secondary amine. In contrast, Femoxetine naturally retains the N-methyl group, allowing it to be synthesized directly in fewer steps (e.g., a 5-step NHC-catalyzed homoenolate addition route yielding 82% ee). This avoidance of harsh demethylation conditions improves overall step economy and scale-up efficiency [1].

| Evidence Dimension | Requirement for late-stage N-demethylation |

| Target Compound Data | Femoxetine: Not required (synthesized directly as a tertiary amine) |

| Comparator Or Baseline | Paroxetine: Required (necessitates conversion to a carbamate intermediate) |

| Quantified Difference | Eliminates at least one complex deprotection step, improving overall yield and process efficiency |

| Conditions | Total asymmetric synthesis of trans-3,4-disubstituted piperidines |

For custom synthesis and scale-up procurement, Femoxetine offers a more streamlined and cost-effective manufacturing route than its secondary amine counterparts.

Serotonin Reuptake Inhibition Potency

As a reference standard in neuropharmacological screening, Femoxetine demonstrates a highly specific binding profile. In vitro assays measuring the inhibition of [3H]-5-HT uptake into rat hypothalamic synaptosomes report an IC50 of 14 nM for Femoxetine. Under identical conditions, Fluoxetine exhibits an IC50 of 16 nM, while Citalopram shows an IC50 of 2.4 nM. This establishes Femoxetine as a quantitatively distinct tertiary amine benchmark that performs comparably to mainstream SSRIs [1].

| Evidence Dimension | Inhibition of [3H]-5-HT uptake (IC50) |

| Target Compound Data | Femoxetine: 14 nM |

| Comparator Or Baseline | Fluoxetine: 16 nM |

| Quantified Difference | 2 nM lower IC50 (marginally higher potency than Fluoxetine in this specific model) |

| Conditions | In vitro rat hypothalamic synaptosomes |

Provides researchers with a validated, highly potent tertiary amine reference standard for benchmarking novel monoamine transporter inhibitors.

Efflux Pump Inhibition Profiles

Beyond its primary neurological targets, Femoxetine is utilized as a structural probe in antimicrobial resistance research. Studies evaluating the inhibition of Staphylococcus aureus multidrug efflux pumps (such as NorA) have demonstrated that the structural differences between Paroxetine and Femoxetine—specifically the N-methyl group and altered ether substituents—are responsible for differential inhibitory potencies. Femoxetine provides a distinct baseline for mapping the pharmacophore required to reverse Gram-positive bacterial resistance, an application where generic SSRI substitution would obscure critical SAR data [1].

| Evidence Dimension | Inhibition of S. aureus efflux pumps (NorA/non-NorA) |

| Target Compound Data | Femoxetine: Exhibits specific, structurally-dependent direct antibacterial and efflux inhibition activity |

| Comparator Or Baseline | Paroxetine: Exhibits a divergent inhibition profile due to secondary amine and fluoro-substituents |

| Quantified Difference | Distinct differential potency driven by the N-methyl and methoxy structural variances |

| Conditions | In vitro S. aureus multidrug efflux pump assays |

Crucial for procurement in microbiology labs developing antibiotic adjuvants, where precise structural variations dictate efflux pump binding affinity.

Antimicrobial Adjuvant Screening

Due to its established differential inhibition of Staphylococcus aureus multidrug efflux pumps compared to Paroxetine, Femoxetine is an ideal structural probe for developing non-antibiotic adjuvants aimed at reversing Gram-positive resistance [1].

Neuropharmacological Reference Standards

With a validated IC50 of 14 nM for 5-HT reuptake, Femoxetine serves as a precise tertiary amine benchmark in high-throughput screening assays evaluating novel monoamine transporter modulators [2].

Asymmetric Synthesis Validation

Because it avoids the complex late-stage N-demethylation required by Paroxetine, Femoxetine is frequently procured as a target molecule to validate new enantioselective catalytic processes, such as NHC-catalyzed homoenolate additions [3].

References

- [1] Kaatz, G. W., et al. 'Structural differences between paroxetine and femoxetine responsible for differential inhibition of Staphylococcus aureus efflux pumps.' International Journal of Antimicrobial Agents (2004).

- [2] Sugrue, M. F., et al. 'Antagonism of fenfluramine-induced hyperthermia in rats by some, but not all, selective inhibitors of 5-hydroxytryptamine uptake.' British Journal of Pharmacology (1980).

- [3] Wanner, B., et al. 'Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes.' PMC (2014).

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types